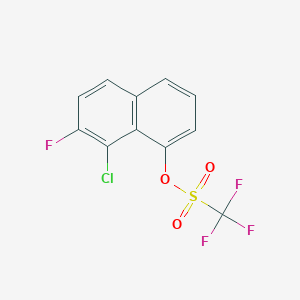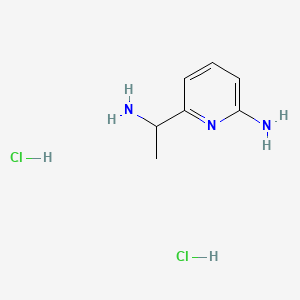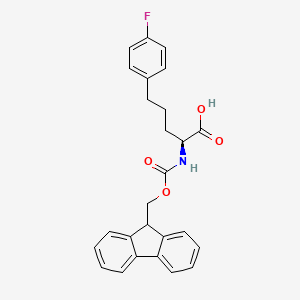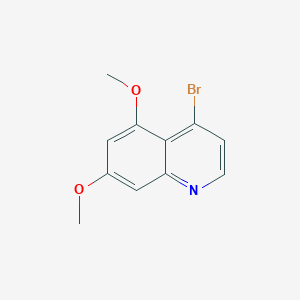
5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of benzofuran and thiazolidinedione. Benzofuran is known for its wide range of biological activities, while thiazolidinedione is recognized for its role in medicinal chemistry, particularly in the treatment of diabetes. The combination of these two moieties in a single molecule offers potential for diverse biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 1-benzofuran-2-carbaldehyde and thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Enzymes such as glucosamine-6-phosphate synthase.
Pathways: The compound may interfere with cellular processes related to oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.
5-(4-Methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine: Exhibits antimicrobial activity.
属性
分子式 |
C12H7NO3S |
|---|---|
分子量 |
245.26 g/mol |
IUPAC 名称 |
5-(1-benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H7NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-6H,(H,13,14,15) |
InChI 键 |
JMRQNSULIHRDLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)NC(=O)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)




![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

